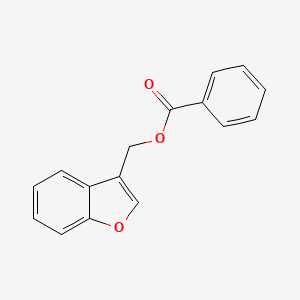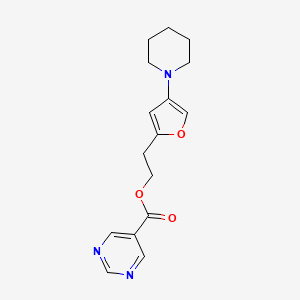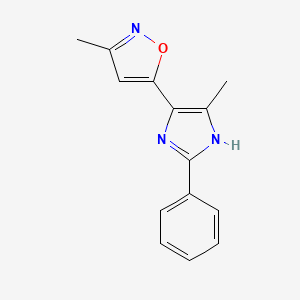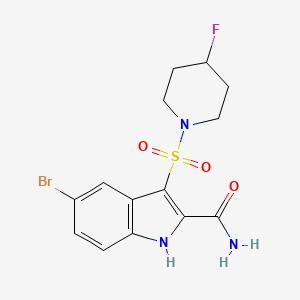
5-chloro-2-(4-(furan-2-yl)benzyl)isothiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(4-(furan-2-yl)benzyl)isothiazol-3(2H)-one is a heterocyclic compound that features a unique combination of a furan ring, a benzyl group, and an isothiazolone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(4-(furan-2-yl)benzyl)isothiazol-3(2H)-one typically involves the following steps:
Formation of the Isothiazolone Ring: This can be achieved by reacting a suitable thioamide with a chlorinating agent such as sulfuryl chloride.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Furan Ring: The furan ring can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the isothiazolone ring, potentially converting it to an isothiazolidine derivative.
Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Isothiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-chloro-2-(4-(furan-2-yl)benzyl)isothiazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to its unique structure.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe to study biological processes involving isothiazolone derivatives.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-(4-(furan-2-yl)benzyl)isothiazol-3(2H)-one involves its interaction with specific molecular targets. The isothiazolone moiety can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules. This can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, which can be exploited for therapeutic purposes.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-2-(4-(furan-2-yl)phenyl)isothiazol-3(2H)-one: Similar structure but with a phenyl group instead of a benzyl group.
5-chloro-2-(4-(thiophen-2-yl)benzyl)isothiazol-3(2H)-one: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
5-chloro-2-(4-(furan-2-yl)benzyl)isothiazol-3(2H)-one is unique due to the presence of both a furan ring and a benzyl group, which can impart distinct electronic and steric properties
Propiedades
Número CAS |
918107-73-0 |
|---|---|
Fórmula molecular |
C14H10ClNO2S |
Peso molecular |
291.8 g/mol |
Nombre IUPAC |
5-chloro-2-[[4-(furan-2-yl)phenyl]methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C14H10ClNO2S/c15-13-8-14(17)16(19-13)9-10-3-5-11(6-4-10)12-2-1-7-18-12/h1-8H,9H2 |
Clave InChI |
ODIDZYHWZGKVOX-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=CC=C(C=C2)CN3C(=O)C=C(S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 7-methyl](/img/structure/B12917252.png)

![2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione](/img/structure/B12917277.png)





![2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12917307.png)
